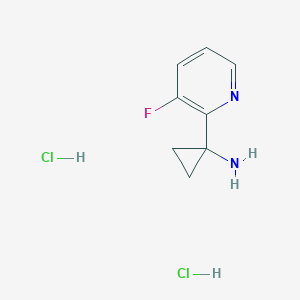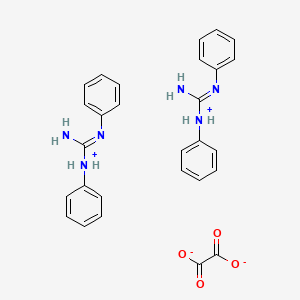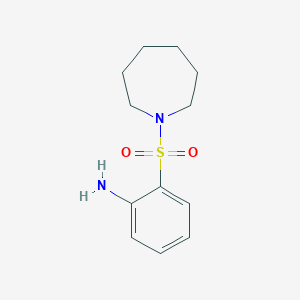
5-n-Hexylcytidine 5'-monophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-n-Hexylcytidine 5’-monophosphate is a nucleotide analog that consists of a cytidine molecule attached to a hexyl group at the 5’ position and a phosphate group. This compound is a derivative of cytidine monophosphate, which is a key building block in RNA synthesis. The addition of the hexyl group can modify the compound’s properties, making it useful for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Hexylcytidine 5’-monophosphate typically involves the chemical modification of cytidine monophosphate. One common method is the alkylation of cytidine monophosphate with a hexyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 5-n-Hexylcytidine 5’-monophosphate may involve enzymatic synthesis methods. Enzymatic phosphorylation using nucleoside kinases can be employed to produce the monophosphate form from the corresponding nucleoside. This method is advantageous due to its high specificity and efficiency, making it suitable for large-scale production.
化学反应分析
Types of Reactions
5-n-Hexylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of modified nucleotides.
科学研究应用
5-n-Hexylcytidine 5’-monophosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of modified nucleotides and oligonucleotides.
Biology: The compound is employed in studies of RNA structure and function, as well as in the development of RNA-based therapeutics.
Industry: The compound is used in the production of nucleotide-based products, such as diagnostic reagents and biochemical assays.
作用机制
The mechanism of action of 5-n-Hexylcytidine 5’-monophosphate involves its incorporation into RNA molecules, where it can affect RNA structure and function. The hexyl group can influence the compound’s interaction with enzymes and other biomolecules, potentially altering RNA stability and processing. The molecular targets and pathways involved include RNA polymerases and ribonucleases, which are essential for RNA synthesis and degradation.
相似化合物的比较
Similar Compounds
Cytidine 5’-monophosphate: The parent compound without the hexyl group.
Deoxycytidine 5’-monophosphate: A similar compound with a deoxyribose sugar instead of ribose.
N4-Acetylcytidine 5’-monophosphate: A modified nucleotide with an acetyl group at the N4 position.
Uniqueness
5-n-Hexylcytidine 5’-monophosphate is unique due to the presence of the hexyl group, which can significantly alter its chemical and biological properties. This modification can enhance the compound’s stability, solubility, and interaction with biomolecules, making it a valuable tool in various research and industrial applications.
属性
CAS 编号 |
117309-85-0 |
|---|---|
分子式 |
C15H26N3O8P |
分子量 |
407.36 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(4-amino-5-hexyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H26N3O8P/c1-2-3-4-5-6-9-7-18(15(21)17-13(9)16)14-12(20)11(19)10(26-14)8-25-27(22,23)24/h7,10-12,14,19-20H,2-6,8H2,1H3,(H2,16,17,21)(H2,22,23,24)/t10-,11-,12-,14-/m1/s1 |
InChI 键 |
MHNVEDPJGPYYMC-HKUMRIAESA-N |
手性 SMILES |
CCCCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
规范 SMILES |
CCCCCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



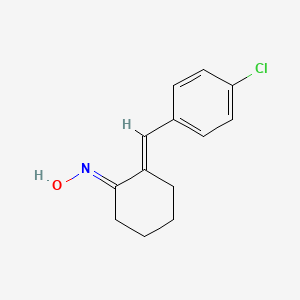
![1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12644288.png)
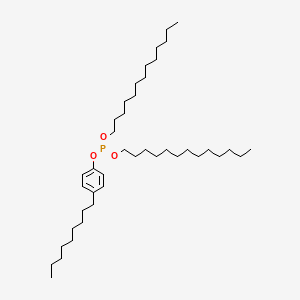

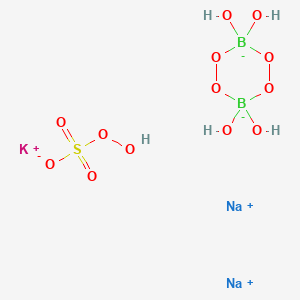

![5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)
![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)

